N-Methylguanidine-d3 Hydrochloride
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Overview
Description
N-Methylguanidine-d3 Hydrochloride is a deuterated form of N-Methylguanidine, where three hydrogen atoms are replaced by deuterium. This compound is commonly used in scientific research due to its unique properties and applications. It is a white crystalline solid that is soluble in water and alcohol, and it is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylguanidine-d3 Hydrochloride can be synthesized through the guanylation of methylamine with cyanamide in the presence of a deuterium source. The reaction is typically carried out under mild conditions using a catalytic amount of scandium(III) triflate in water . The general reaction scheme is as follows:
CH3NH2+C(ND2)2→C2H4D3N3⋅HCl
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the guanylation reaction followed by purification steps such as crystallization and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylguanidine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylguanidine oxides, while reduction may yield simpler amines .
Scientific Research Applications
N-Methylguanidine-d3 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and as a standard in mass spectrometry.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
N-Methylguanidine-d3 Hydrochloride exerts its effects by inhibiting certain enzymes, such as trypsin, and interfering with metabolic pathways. It inhibits the metabolism of certain hepatic drugs mediated by cytochrome P450 proteins in human liver microsomes and hepatocytes . The molecular targets and pathways involved include enzyme inhibition and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylguanidine: The non-deuterated form of N-Methylguanidine-d3 Hydrochloride.
Guanidine Hydrochloride: A similar compound with different substitution patterns.
N,N-Dimethylguanidine: Another derivative with two methyl groups attached to the guanidine moiety.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly useful in mass spectrometry and other analytical techniques where isotopic differentiation is crucial .
Properties
IUPAC Name |
2-(trideuteriomethyl)guanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858046 |
Source
|
Record name | N''-(~2~H_3_)Methylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-23-4 |
Source
|
Record name | N''-(~2~H_3_)Methylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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